molecular formula C10H14N2O3 B1395064 2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid CAS No. 1183909-06-9

2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid

Cat. No.: B1395064
CAS No.: 1183909-06-9
M. Wt: 210.23 g/mol
InChI Key: MRKYCQFHJPSAEK-UHFFFAOYSA-N
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Description

2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid is an organic compound that features a combination of an isonicotinic acid moiety and an ethyl(2-hydroxyethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with ethyl(2-hydroxyethyl)amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. One common method involves the use of a Lewis acid catalyst such as lithium perchlorate or calcium triflate to facilitate the ring opening of epoxides with protected amino acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as a chelating agent, binding to metal ions and altering their activity. Additionally, it can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid is unique due to the presence of both an isonicotinic acid moiety and an ethyl(2-hydroxyethyl)amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-12(5-6-13)9-7-8(10(14)15)3-4-11-9/h3-4,7,13H,2,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKYCQFHJPSAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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